An In-depth Technical Guide to Isobutyl Cyanoacetate: Properties, Structure, and Applications
An In-depth Technical Guide to Isobutyl Cyanoacetate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of isobutyl cyanoacetate (B8463686), a key intermediate in various industrial and pharmaceutical syntheses.
Chemical Properties and Structure
Isobutyl cyanoacetate is a clear, colorless liquid.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.
Table 1: General Chemical Properties of Isobutyl Cyanoacetate
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | >98.0% (GC) | [2] |
Table 2: Physical Properties of Isobutyl Cyanoacetate
| Property | Value | Reference |
| Boiling Point | 112 °C (at 16 mmHg)[1], 223 °C (lit.)[3] | |
| Melting Point | -26 °C (lit.) | [3] |
| Density | 0.99 g/cm³[1], 0.993 g/cm³[3], 1.00 (Specific Gravity 20/20) | |
| Flash Point | 106 °C[1], 107 °C (lit.)[3] | |
| Refractive Index | 1.4212-1.4232[1], 1.42 | |
| Water Solubility | Immiscible | [1][3] |
| Vapor Pressure | 0.304 mmHg at 25°C | [1][3] |
| pKa | 2.84 ± 0.10 (Predicted) | [1] |
Structure and Nomenclature:
-
IUPAC Name: 2-methylpropyl cyanoacetate
-
Synonyms: CYANOACETIC ACID ISOBUTYL ESTER, IBCY, ISOBUTYRYL CYANOACETATE, 2-METHYLPROPYL CYANOACETATE[1]
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CAS Number: 13361-31-4[1]
-
SMILES: CC(C)COC(=O)CC#N[2]
Caption: Chemical structure of Isobutyl Cyanoacetate.
Experimental Protocols
Synthesis of Isobutyl Cyanoacetate via Esterification:
A common method for the synthesis of isobutyl cyanoacetate is the Fischer esterification of cyanoacetic acid with isobutyl alcohol in the presence of an acid catalyst.
-
Materials:
-
Cyanoacetic acid
-
Isobutyl alcohol
-
Sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyl alcohol, cyanoacetic acid, and a catalytic amount of concentrated sulfuric acid.[4]
-
Heat the reaction mixture to reflux with continuous stirring.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.[4]
-
Transfer the mixture to a separatory funnel and add water to dissolve the unreacted alcohol and acid. The organic layer containing the ester will separate.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.[4]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]
-
Filter to remove the drying agent, and purify the isobutyl cyanoacetate by distillation under reduced pressure.[4]
-
Synthesis via Transesterification:
An alternative method involves the transesterification of a lower alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with isobutyl alcohol.
-
Materials:
-
Methyl or Ethyl cyanoacetate
-
Isobutyl alcohol
-
A suitable catalyst (e.g., dibutyltin (B87310) oxide)
-
-
Procedure:
-
Combine the lower alkyl cyanoacetate, an excess of isobutyl alcohol, and the catalyst in a reaction vessel equipped for distillation.
-
Heat the mixture to reflux. The lower boiling alcohol (methanol or ethanol) formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.[5]
-
Monitor the reaction until completion.
-
After cooling, the excess isobutyl alcohol and the catalyst are removed, and the resulting isobutyl cyanoacetate is purified by vacuum distillation.
-
Reactivity and Applications
Isobutyl cyanoacetate serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the active methylene (B1212753) group and the nitrile functionality.
Key Reactions:
-
Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones to form a variety of substituted alkenes. This reaction is fundamental in the synthesis of many pharmaceuticals and other fine chemicals.
-
Michael Addition: The activated methylene group can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Applications in Drug Development and Other Industries:
-
Pharmaceuticals: Isobutyl cyanoacetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Its versatile reactivity allows for the construction of complex molecular frameworks found in many therapeutic agents.[8]
-
Agrochemicals: It is utilized in the formulation of pesticides and crop protection products.[6][7]
-
Cosmetics: The compound finds applications in cosmetic formulations, where it can contribute to product stability and efficacy.[6]
-
Chemical Synthesis: It is widely used as an intermediate in the synthesis of dyes, polymers, and adhesives.[6][7]
Caption: Major application areas of Isobutyl Cyanoacetate.
Safety and Handling
Isobutyl cyanoacetate is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.
-
Precautionary Statements:
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9][10]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][9][10]
References
- 1. Cas 13361-31-4,Isobutyl cyanoacetate | lookchem [lookchem.com]
- 2. Isobutyl Cyanoacetate | CymitQuimica [cymitquimica.com]
- 3. Isobutyl cyanoacetate - Safety Data Sheet [chemicalbook.com]
- 4. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Isobutyl Cyanoacetate Market: Future Outlook and Trends 2035 [wiseguyreports.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
